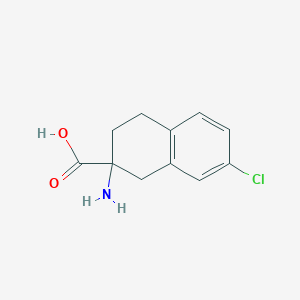
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group on a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination and carboxylation reactions. One common method includes:
Chlorination: 1,2,3,4-tetrahydronaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amination: The chlorinated product is then reacted with ammonia or an amine under high pressure and temperature to introduce the amino group.
Carboxylation: Finally, the amino-chlorinated compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiocyanates.
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene derivatives
Uniqueness: 2-Amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the amino, chlorine, and carboxylic acid groups on the tetrahydronaphthalene backbone. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-amino-7-chloro-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) |
Clave InChI |
YMVVUDNKTOITPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=C1C=CC(=C2)Cl)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


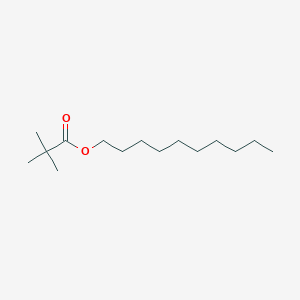
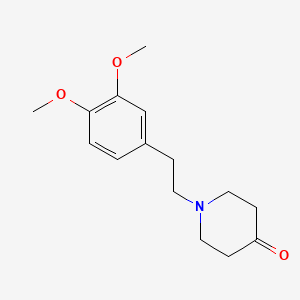
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
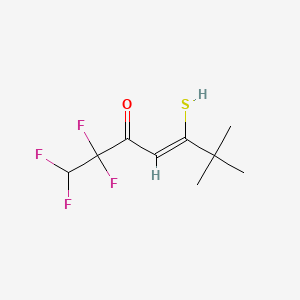
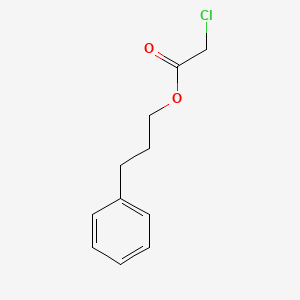

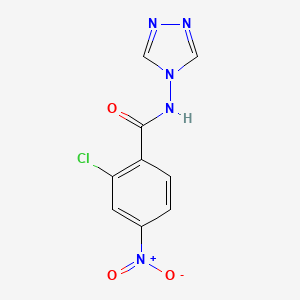
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


